2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one is an organic compound that contains a piperidine ring, a pyridazinone ring, and a benzoyl group substituted with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one can be achieved through a multi-step process. One common method involves the reaction of 2-bromo-5-methoxybenzoyl chloride with piperidine in a solvent such as acetonitrile. This reaction forms the intermediate 2-bromo-5-methoxybenzoylpiperidine, which is then reacted with cyclopropyl hydrazine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution of the bromo group can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Medicine: It may have potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound can be used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoyl-substituted piperidines and pyridazinones, such as:
- 2-{[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine
- 2-Bromo-5-methoxybenzoic acid
Uniqueness
The uniqueness of 2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3/c1-27-15-4-5-17(21)16(12-15)20(26)23-10-8-14(9-11-23)24-19(25)7-6-18(22-24)13-2-3-13/h4-7,12-14H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFDRJKKTIHWGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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